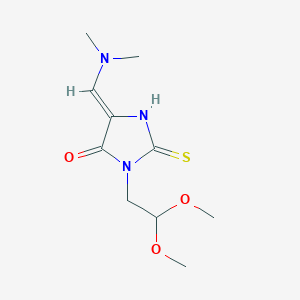
2-Pentyl-1,3-thiazole-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 2-Pentyl-1,3-thiazole-4-carboxylic acid involves several steps. One common synthetic route includes the condensation, alkylation, and saponification reactions using appropriate starting materials . The yield, melting point, and spectral data (IR, 1H NMR, and 13C NMR) are essential for characterizing the synthesized compound .
Physical And Chemical Properties Analysis
- Melting Point : The reported melting point is 200–202 °C .
- Spectral Data : The IR spectrum shows characteristic peaks for C=O ester (1688 cm−1), C–H (2953 cm−1), and other functional groups .
- Elemental Analysis : Calculated composition: C 56.458%, H 4.343%, N 11.58%; found composition: C 56.45%, H 4.33%, N 11.56% .
Wissenschaftliche Forschungsanwendungen
Structural Insights and Synthesis
Crystal Structures of Thiazolidine Carboxylic Acids : The first crystal structures of thiazolidine-4-carboxylic acids, derived from the condensation of l-cysteine with d-galactose and d-mannose, reveal their zwitterionic nature and provide insights into their molecular conformations and stabilization mechanisms. Such structural elucidation can aid in understanding the reactivity and potential applications of thiazolidine derivatives in medicinal chemistry and materials science (Tarnawski, Ślepokura, & Lis, 2011).
Synthesis and Biological Activities : The design and synthesis of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives demonstrate their fungicidal and antiviral activities. This indicates the potential of such compounds in developing new antifungal and antiviral agents, highlighting the importance of the thiazole core in bioactive molecules (Fengyun et al., 2015).
Functional Applications
Antioxidant and Geriatric Medicine Potential : Thiazolidine-4-carboxylic acid and its derivatives have shown revitalizing effects on age-related biochemical variables in blood and tissues, suggesting their potential as dietary supplements to slow aging processes. This could open avenues for their use in geriatric medicine and wellness (Weber, Fleming, & Miquel, 1982).
Cancer Treatment and DNA Interaction : A Cu(II) complex of a thiazolidine-4-carboxylic acid derivative exhibits DNA binding, nuclease activity, and inhibitory activity against colon cancer cells. Such studies are crucial for the development of novel anticancer therapeutics, showcasing the role of thiazolidine derivatives in medicinal chemistry and oncology (Thalamuthu et al., 2013).
Corrosion Inhibition : Research on thiazole derivatives, including thiazolidine-4-carboxylic acids, has revealed their efficacy as corrosion inhibitors for mild steel in acidic environments. This application is significant for the chemical industry and materials science, where corrosion resistance is crucial (Khaled & Amin, 2009).
Safety and Hazards
Wirkmechanismus
Target of Action
Thiazole derivatives have been found to exhibit diverse biological activities, acting as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been known to interact with various enzymes and receptors in the biological systems . For instance, some thiazole derivatives have been found to exert antitumor effects via kinase inhibition, induction of apoptosis, and DNA interaction .
Biochemical Pathways
Molecules containing a thiazole ring may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .
Result of Action
Thiazole derivatives have been found to exhibit diverse biological activities, which could result in a variety of molecular and cellular effects .
Action Environment
It’s known that the properties of thiazole derivatives can be feasibly tuned by variation of electron-withdrawing or electron-donating groups of ligands .
Eigenschaften
IUPAC Name |
2-pentyl-1,3-thiazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2S/c1-2-3-4-5-8-10-7(6-13-8)9(11)12/h6H,2-5H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHVIMKREDSFNGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=NC(=CS1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[1-Methyl-2-(1,3-thiazol-2-yl)ethyl]amine dihydrochloride](/img/no-structure.png)
![(1R,9S)-11-(2-Chloroacetyl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B2913158.png)
![(4-(6-(Methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)(5-nitrofuran-2-yl)methanone](/img/structure/B2913159.png)




![Tert-butyl 3-[(cyanomethyl)(pyridin-2-yl)carbamoyl]pyrrolidine-1-carboxylate](/img/structure/B2913164.png)

![methyl 4-(7-fluoro-3,9-dioxo-2-pyridin-2-yl-1H-chromeno[2,3-c]pyrrol-1-yl)benzoate](/img/structure/B2913170.png)
![N-[(3-Methyloxolan-3-yl)methyl]prop-2-enamide](/img/structure/B2913172.png)
![N-[4-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl]prop-2-enamide](/img/structure/B2913173.png)